6-(hydroxymethyl)isoquinolin-1(2H)-one 6-(hydroxymethyl)isoquinolin-1(2H)-one
Brand Name: Vulcanchem
CAS No.: 1150618-25-9
VCID: VC18364148
InChI: InChI=1S/C10H9NO2/c12-6-7-1-2-9-8(5-7)3-4-11-10(9)13/h1-5,12H,6H2,(H,11,13)
SMILES:
Molecular Formula: C10H9NO2
Molecular Weight: 175.18 g/mol

6-(hydroxymethyl)isoquinolin-1(2H)-one

CAS No.: 1150618-25-9

Cat. No.: VC18364148

Molecular Formula: C10H9NO2

Molecular Weight: 175.18 g/mol

* For research use only. Not for human or veterinary use.

6-(hydroxymethyl)isoquinolin-1(2H)-one - 1150618-25-9

Specification

CAS No. 1150618-25-9
Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
IUPAC Name 6-(hydroxymethyl)-2H-isoquinolin-1-one
Standard InChI InChI=1S/C10H9NO2/c12-6-7-1-2-9-8(5-7)3-4-11-10(9)13/h1-5,12H,6H2,(H,11,13)
Standard InChI Key FKFXUWDUOXXNQC-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=CNC2=O)C=C1CO

Introduction

Synthesis

Several synthetic routes have been developed for 6-(hydroxymethyl)isoquinolin-1(2H)-one. A notable method involves:

  • Functionalization of isoquinoline derivatives.

  • Introduction of the hydroxymethyl group through selective reactions such as hydroxymethylation.

  • Optimization of reaction conditions to achieve yields around 55%.

The final product's purity and identity are confirmed using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Biological Activities

Isoquinoline derivatives, including 6-(hydroxymethyl)isoquinolin-1(2H)-one, are known for their diverse biological activities:

  • Antitumor Activity: Studies suggest potential anticancer properties due to interactions with DNA and proteins.

  • Anti-inflammatory Effects: The compound's structure allows it to modulate inflammatory pathways.

  • Antimicrobial Properties: It exhibits activity against various bacterial and fungal strains.

These properties make it a promising candidate for drug development targeting cancer, inflammation, and infectious diseases.

Applications in Medicinal Chemistry

6-(Hydroxymethyl)isoquinolin-1(2H)-one serves as a lead compound for designing pharmaceuticals due to its modifiable structure:

  • Drug Development: Its nitrogen-containing bicyclic framework is ideal for creating analogs with enhanced selectivity.

  • Pharmacological Research: The compound is used to study mechanisms of action in conditions like cancer and neurodegenerative diseases.

  • Chemical Modifications: Derivatives can be synthesized to improve potency or reduce toxicity.

Reactivity and Mechanisms

The hydroxymethyl group at position six allows the compound to participate in various chemical reactions:

  • Oxidation: Using reagents like potassium permanganate.

  • Reduction: Employing sodium borohydride.

  • Substitution Reactions: Interaction with nucleophiles such as amines or thiols.

These reactions enable the synthesis of structurally diverse derivatives for biological testing.

Comparison with Related Compounds

Compound NameStructural FeaturesUnique Aspects
9-Bromo-5-(hydroxymethyl)benzo[h]isoquinolin-1(2H)-oneBromine substitution at position 9Enhanced reactivity due to bromine presence
5-Hydroxyisoquinolin-1(2H)-oneHydroxyl group at position 5Lacks hydroxymethyl functionality
7-Hydroxyisoquinolin-1(2H)-oneHydroxyl group at position 7Different biological activity profile

The specific combination of functional groups in 6-(hydroxymethyl)isoquinolin-1(2H)-one provides unique reactivity and potential therapeutic applications compared to similar compounds.

Research Findings and Future Directions

Recent studies highlight the importance of this compound in medicinal chemistry:

  • Its interactions with molecular targets such as DNA suggest potential as an anticancer agent.

  • Further research is needed to elucidate its mechanisms of action and optimize its therapeutic efficacy.

  • Advanced synthetic methods are being explored to improve yields and reduce costs.

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